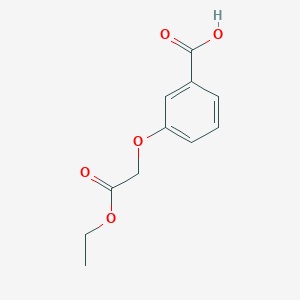

3-(2-Ethoxy-2-oxoethoxy)benzoic acid

Description

Contextualizing 3-(2-Ethoxy-2-oxoethoxy)benzoic Acid within Contemporary Organic Chemistry

Within the landscape of modern organic chemistry, this compound is best understood as a multifunctional building block or synthon. Its chemical architecture contains three key features that define its potential utility:

A Benzoic Acid Moiety: The carboxylic acid group attached to the phenyl ring is a primary site for a wide range of chemical transformations. It can be converted into esters, amides, acid chlorides, and other derivatives, making it a handle for attaching the molecule to other substrates or for building more complex molecular frameworks.

An Ethyl Ester Group: The terminal ethyl ester provides a second reactive site. It can be hydrolyzed back to a carboxylic acid, offering a route to a dicarboxylic acid structure, or it can be targeted for reactions such as transesterification or reduction.

An Ether Linkage: The ether bond connecting the phenyl ring to the acetate portion of the molecule is generally stable, providing a flexible spacer between the aromatic ring and the ester functional group.

The presence of two distinct carbonyl functionalities (a carboxylic acid and an ester) with different reactivity profiles allows for selective chemical modifications. This makes the compound a potentially useful linker in areas like coordination chemistry, polymer synthesis, or the construction of complex molecules in medicinal chemistry, where precise control over reactivity is essential.

Academic Significance and Research Trajectory of Benzoic Acid Derivatives

The benzoic acid scaffold is a cornerstone in organic chemistry and serves as a fundamental raw material for synthesizing a vast array of active molecules. researchgate.net Historically discovered in the 16th century, benzoic acid and its derivatives have become indispensable in numerous industrial and academic fields. researchgate.netpreprints.org

The research trajectory of benzoic acid derivatives has evolved significantly over time. Early research focused on their natural occurrence and fundamental properties, such as their use as antimicrobial agents and food preservatives. ijcrt.org The antimicrobial effect of benzoic acid, for instance, stems from its ability to disrupt the internal pH balance of microbial cells, thereby inhibiting their growth. ijcrt.org

In contemporary research, the focus has shifted towards the synthesis of highly functionalized and complex benzoic acid derivatives for specialized applications, particularly in medicine. The benzoic acid moiety is present in numerous natural products and is recognized as a key structural feature responsible for significant biological activities. nih.gov This has led to its use as a foundational scaffold in the development of new therapeutic agents. nih.gov Researchers have successfully synthesized derivatives with a wide range of biological activities, including:

Anticancer potential preprints.orgnih.gov

Diuretic properties (e.g., Furosemide) researchgate.net

Analgesic and anti-inflammatory effects researchgate.net

Modern synthetic strategies now allow for precise modifications to the benzoic acid ring. Advanced techniques, such as directed C-H activation, enable chemists to introduce functional groups into specific positions (like the ortho position) that are otherwise difficult to access through traditional electrophilic aromatic substitution methods. nih.gov Furthermore, fundamental studies continue to explore the physicochemical properties of these molecules. Research into the effects of different substituents on the acidity of benzoic acids helps to understand and predict their chemical behavior, with substituent effects being transmitted through a combination of inductive and resonance contributions. nih.gov The self-association of substituted benzoic acids in various solvents is also an active area of investigation, which is crucial for controlling crystallization and understanding intermolecular interactions. ucl.ac.uk

This ongoing research effort, from fundamental property studies to the development of novel synthetic methods, ensures that benzoic acid derivatives will remain a vibrant and important area of chemical science. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-(2-ethoxy-2-oxoethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-2-15-10(12)7-16-9-5-3-4-8(6-9)11(13)14/h3-6H,2,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOFOGZKRRPULJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 2 Ethoxy 2 Oxoethoxy Benzoic Acid

Established Synthetic Routes to 3-(2-Ethoxy-2-oxoethoxy)benzoic Acid

The most common and established route for synthesizing this compound is a variation of the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide, providing a reliable pathway to the target molecule.

The synthesis fundamentally relies on two key precursors: a substituted phenol (B47542) and an ethyl ester containing a suitable leaving group.

3-Hydroxybenzoic acid: This bifunctional molecule serves as the aromatic backbone, providing the phenolic hydroxyl group for etherification and the carboxylic acid group that remains in the final product.

Ethyl haloacetates: Compounds such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939) act as the electrophile. The ethyl ester portion of this reactant forms the ethoxy-2-oxoethoxy side chain.

Base: A crucial component is a base, which is required to deprotonate the phenolic hydroxyl group of 3-hydroxybenzoic acid, thereby activating it for nucleophilic attack. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium hydroxide (B78521) (NaOH). The selection of the base can influence reaction time and yield. For instance, similar etherification reactions on 3-hydroxybenzoic acid derivatives have successfully utilized potassium carbonate. rasayanjournal.co.in

To maximize the yield and purity of this compound, reaction conditions must be carefully controlled. Optimization involves a balance between reaction rate, yield, and the suppression of side reactions.

Solvents: Polar aprotic solvents are generally preferred for this type of synthesis as they can dissolve the reactants while not interfering with the nucleophilic reaction. Commonly used solvents include acetone, dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF). Acetone is often used in related preparations. rasayanjournal.co.in

Catalysts: While the base is the primary promoter of the reaction, phase-transfer catalysts can sometimes be employed to enhance the reaction rate, especially in biphasic systems. However, in many cases, the reaction proceeds efficiently without a specific catalyst, relying solely on the base and thermal energy.

Temperature Regimes: The reaction typically requires heating to proceed at a practical rate. Temperatures are often raised to the reflux point of the chosen solvent, and the reaction is allowed to proceed for several hours. rasayanjournal.co.in Studies on related reactions have shown that increasing the temperature can significantly improve product yield, particularly in the absence of a strong catalyst. researchgate.net The highest yields are often obtained when a strong base like sodium hydride is used. researchgate.net

Table 1: Optimized Reaction Parameters for Williamson Ether Synthesis

| Parameter | Selection | Rationale |

|---|---|---|

| Solvent | Acetone, DMF | Polar aprotic; effectively dissolves reactants without interfering with the S_N2 mechanism. |

| Base | K₂CO₃, NaH | Deprotonates the phenolic hydroxyl group to form the reactive phenoxide intermediate. |

| Temperature | Reflux | Increases reaction kinetics to ensure a reasonable conversion rate within a practical timeframe. |

| Reactants | 3-Hydroxybenzoic acid, Ethyl chloroacetate | Provides the necessary carbon skeleton and functional groups for the target molecule. |

Deprotonation: The reaction initiates with the base abstracting the acidic proton from the phenolic hydroxyl group of 3-hydroxybenzoic acid. This step generates a key reactive intermediate: the 3-carboxyphenoxide ion . This anion is a potent nucleophile.

Nucleophilic Attack: The negatively charged oxygen of the phenoxide intermediate then attacks the electrophilic α-carbon of the ethyl haloacetate.

Displacement: In a concerted step, the nucleophile forms a new carbon-oxygen bond, and the halide (e.g., chloride) is displaced as a leaving group. This S_N2 substitution results in the formation of the desired ether linkage, yielding this compound.

Industrial-Scale Preparation Methods for this compound

While specific proprietary methods for the industrial-scale production of this compound are not widely published, the process would likely be an optimized and scaled-up version of the laboratory-based Williamson ether synthesis. Key considerations for industrial preparation include cost-effectiveness, safety, environmental impact, and process efficiency.

For large-scale synthesis, process optimization would focus on:

Raw Material Sourcing: Utilizing inexpensive and readily available starting materials is paramount.

Reaction Efficiency: Maximizing yield and minimizing reaction time through precise control of temperature, pressure, and reactant stoichiometry.

Solvent and Reagent Recovery: Implementing procedures to recycle solvents and unreacted materials to reduce cost and waste.

Purification: Developing efficient, scalable purification methods, such as crystallization or distillation, to achieve the desired product purity while minimizing product loss.

Automation: Employing automated systems to control reaction parameters, ensure consistency, and enhance safety.

Strategies for the Derivatization of this compound

The structure of this compound possesses two primary functional groups amenable to derivatization: the carboxylic acid and the aromatic ring. This allows for the synthesis of a wide array of new compounds.

Carboxylic Acid Modifications: The carboxyl group can be readily converted into other functional groups. For example, it can be transformed into amides by reacting with amines in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). rasayanjournal.co.in It can also be esterified with various alcohols or reduced to a primary alcohol.

Aromatic Ring Functionalization: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce new substituents. The position of this new substituent is dictated by the directing effects of the existing groups.

Achieving regioselectivity in the functionalization of the aromatic ring is a key challenge, as the outcome is governed by the electronic and steric effects of the two existing substituents. The ether linkage (-OCH₂COOEt) is an activating, ortho, para-directing group, while the carboxylic acid (-COOH) is a deactivating, meta-directing group.

Directing Effects: The activating ether group directs incoming electrophiles to positions 2, 4, and 6 (relative to the carboxylic acid at position 1). The deactivating carboxylic acid group directs to position 5. The powerful activating nature of the ether group generally dominates, making positions 2, 4, and 6 the most likely sites for substitution.

Catalyst-Controlled C-H Activation: Advanced synthetic strategies can override these inherent directing effects to achieve non-classical regioselectivity. Research on related molecules, such as 3-methoxybenzoic acid, has shown that the choice of catalyst can profoundly influence the position of C-H functionalization. mdpi.com For example, using specific rhodium complexes as catalysts in reactions with alkynes can preferentially lead to substitution at sterically hindered positions. The regioselectivity in such cases can depend on weak non-covalent interactions between the substrate and the catalyst's ligands, providing a powerful tool for directed synthesis. mdpi.com This approach allows for the selective formation of specific regioisomers that would be difficult to obtain through traditional electrophilic substitution. mdpi.com

Table 2: Regioselectivity in Electrophilic Aromatic Substitution

| Position | Directing Influence | Predicted Reactivity | Potential Control Strategy |

|---|---|---|---|

| 2 | ortho to ether | Activated | Steric hindrance may disfavor this position. |

| 4 | para to ether | Activated | Likely a major product due to activation and lower steric hindrance. |

| 5 | meta to both groups | Deactivated | Unlikely to be a major product in standard electrophilic substitution. |

| 6 | ortho to ether | Activated | Catalyst-controlled C-H activation can be used to selectively target this position. mdpi.com |

Advanced Spectroscopic and Structural Characterization Techniques Applied to 3 2 Ethoxy 2 Oxoethoxy Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra, as well as advanced multidimensional techniques, a detailed portrait of the molecular framework of 3-(2-Ethoxy-2-oxoethoxy)benzoic acid can be constructed.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the ethoxy and methylene (B1212753) groups.

The aromatic region will show a complex pattern due to the meta-substitution on the benzene (B151609) ring. The protons on the aromatic ring are chemically non-equivalent and will exhibit characteristic splitting patterns (doublet, triplet, doublet of doublets) based on their coupling with adjacent protons. The integration of these signals will correspond to the four aromatic protons.

The ethoxy group will present as a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), a classic ethyl group pattern resulting from spin-spin coupling. The methylene protons of the -OCH₂COO- group are expected to appear as a singlet, as they lack adjacent protons to couple with. The acidic proton of the carboxylic acid group will typically appear as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.0-13.0 | Broad Singlet | 1H | -COOH |

| ~7.8-8.0 | Multiplet | 1H | Aromatic C-H |

| ~7.6-7.7 | Multiplet | 1H | Aromatic C-H |

| ~7.3-7.5 | Multiplet | 2H | Aromatic C-H |

| ~4.7 | Singlet | 2H | -OCH₂COO- |

| ~4.2 | Quartet | 2H | -OCH₂CH₃ |

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy provides information about the different carbon environments within a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom.

The spectrum will show signals for the two carbonyl carbons (one from the carboxylic acid and one from the ester), which are typically found in the downfield region of the spectrum (around 160-180 ppm). The six aromatic carbons will give rise to six distinct signals in the aromatic region (approximately 110-160 ppm), with the carbon attached to the carboxylic acid group and the carbon attached to the ether oxygen being the most deshielded. The methylene carbons of the ethoxy and ether linkages, and the methyl carbon of the ethoxy group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~170-172 | Carboxylic acid C=O |

| ~168-170 | Ester C=O |

| ~158 | Aromatic C-O |

| ~132 | Aromatic C-COOH |

| ~130 | Aromatic C-H |

| ~124 | Aromatic C-H |

| ~122 | Aromatic C-H |

| ~116 | Aromatic C-H |

| ~65 | -OCH₂COO- |

| ~61 | -OCH₂CH₃ |

Advanced Multidimensional NMR Techniques (e.g., 2D NMR, Heteronuclear Correlations)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity within the aromatic ring and the ethyl group.

HSQC: This experiment would show correlations between each proton and the carbon to which it is directly attached, allowing for the definitive assignment of the ¹H and ¹³C signals for the CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is often broad due to hydrogen bonding. Two distinct carbonyl (C=O) stretching vibrations would be expected: one for the carboxylic acid, typically around 1700-1725 cm⁻¹, and another for the ester, usually at a slightly higher frequency, around 1735-1750 cm⁻¹. The C-O stretching vibrations for the ether and ester linkages would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3300-2500 | O-H stretch (broad) | Carboxylic acid |

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Aliphatic |

| 1750-1735 | C=O stretch | Ester |

| 1725-1700 | C=O stretch | Carboxylic acid |

| 1600-1450 | C=C stretch | Aromatic ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₁H₁₂O₅, which corresponds to a molecular weight of 224.21 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 224. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da), the ethoxycarbonyl group (-COOCH₂CH₃, 73 Da), and the entire ethoxy-oxoethoxy side chain. The fragmentation of the aromatic ring would also produce characteristic ions.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion |

|---|---|

| 224 | [M]⁺ (Molecular Ion) |

| 179 | [M - OCH₂CH₃]⁺ |

| 151 | [M - COOCH₂CH₃]⁺ |

| 121 | [HOOC-C₆H₄-O]⁺ |

| 105 | [C₆H₅CO]⁺ |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles.

This technique would confirm the planar nature of the benzoic acid moiety and determine the conformation of the flexible ethoxy-oxoethoxy side chain. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often form dimeric structures. Other weaker interactions, like C-H···O interactions, could also be identified, providing a complete picture of the solid-state architecture. As of now, specific crystallographic data for this compound is not publicly available, but the analysis would be expected to reveal these characteristic structural features.

Table 5: List of Compound Names

| Compound Name |

|---|

| This compound |

| Benzoic acid |

Crystal System and Space Group Determination

Unit Cell Parameters and Intermolecular Interactions

The unit cell is the fundamental repeating unit of a crystal lattice, defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). These parameters, along with the analysis of intermolecular interactions such as hydrogen bonding, provide critical insight into the packing and stability of the crystalline solid. As with the crystal system and space group, specific experimentally determined unit cell parameters and a detailed analysis of the intermolecular forces for this compound have not been reported in the available literature. Elucidation of these features would require dedicated single-crystal X-ray diffraction analysis.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and purity assessment of chemical compounds. Methods such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed for analyzing aromatic carboxylic acids and their esters. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful technique for separating components of a mixture with high resolution and sensitivity. For compounds like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. researchgate.net In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The acidic nature of the carboxylic group and the ester functionality allows for strong UV absorbance, making a UV detector a suitable choice for detection. usda.gov The retention of aromatic carboxylic acids in RP-HPLC is influenced by the pH and solvent composition of the mobile phase. nih.gov

Below are typical conditions for the HPLC analysis of this compound.

| Parameter | Condition |

|---|---|

| Column | C18 (Reversed-Phase), 5 µm particle size |

| Mobile Phase | Acetonitrile and water (with 0.1% phosphoric or formic acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a rapid, simple, and cost-effective method used to assess purity, identify compounds, and monitor the progress of a chemical reaction. researchgate.net For this compound, a silica (B1680970) gel plate serves as the polar stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar and a moderately polar organic solvent. utexas.edu The compound is spotted on a baseline, and as the mobile phase ascends the plate via capillary action, the compound separates based on its polarity. utexas.edu The less polar ester component will generally travel further up the plate than a more polar carboxylic acid, resulting in a higher Retention Factor (Rf) value. researchgate.net Visualization is commonly achieved under UV light, where UV-active compounds appear as dark spots on a fluorescent background. libretexts.org

The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica gel 60 F254 plate |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 1:1 v/v) |

| Application | Spotted on baseline with a capillary tube |

| Visualization | UV lamp at 254 nm |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) within a compound. This data is used to verify the empirical formula of a synthesized compound, which can then be compared with the molecular formula. The molecular formula for this compound is C₁₁H₁₂O₅, corresponding to a molar mass of 224.21 g/mol . nih.gov The theoretical elemental composition is calculated from this formula and compared against experimentally determined values to confirm the compound's purity and identity. brainkart.com

The expected mass percentages are presented in the table below, alongside representative experimental values that would be considered acceptable for a pure sample.

| Element | Theoretical Mass % | Experimental Mass % (Found) |

|---|---|---|

| Carbon (C) | 58.92% | 58.95% |

| Hydrogen (H) | 5.39% | 5.42% |

| Oxygen (O) | 35.68% | 35.63% |

Computational and Theoretical Chemistry Insights into 3 2 Ethoxy 2 Oxoethoxy Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic properties and chemical reactivity of a molecule. niscpr.res.in These methods solve approximations of the Schrödinger equation to determine a molecule's ground-state electronic structure. For derivatives of benzoic acid, methods like DFT with the B3LYP functional and various basis sets (e.g., 6-31G, 6-311++G**) are commonly employed to optimize the molecular geometry and calculate key electronic descriptors. researchgate.netepstem.net

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to this approach. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. niscpr.res.in

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. niscpr.res.in The MEP surface reveals electron-rich regions (electronegative potential), which are susceptible to electrophilic attack, and electron-poor regions (electropositive potential), which are prone to nucleophilic attack. For a molecule like 3-(2-Ethoxy-2-oxoethoxy)benzoic acid, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid and ester groups, highlighting these as sites for potential hydrogen bonding and other interactions. niscpr.res.inniscpr.res.in

| Parameter | Significance in Reactivity Prediction |

|---|---|

| HOMO Energy | Indicates the electron-donating capability of the molecule. Higher energy suggests a better electron donor. |

| LUMO Energy | Indicates the electron-accepting capability. Lower energy suggests a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | A measure of chemical reactivity and stability. A smaller gap often corresponds to higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying sites for electrophilic and nucleophilic attacks and hydrogen bonding. |

| Ionization Potential (IP) | The energy required to remove an electron; relates to the molecule's behavior in single electron transfer (SET) reactions. preprints.org |

| Electron Affinity (EA) | The energy released when an electron is added; also relevant to SET mechanisms. |

Molecular Modeling and Simulation Approaches

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). niscpr.res.in This method is instrumental in drug discovery and materials science for predicting binding affinity and interaction patterns. For this compound, docking studies could be performed to screen its potential as an inhibitor for various enzymes. For instance, studies on similar benzoic acid derivatives have successfully used docking to evaluate their potential as inhibitors of targets like carbonic anhydrase II and the SARS-CoV-2 main protease. niscpr.res.innih.gov

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. A docking algorithm, such as that used in AutoDock Vina, then samples a vast number of possible conformations and orientations of the ligand within the protein's active site. niscpr.res.in Each conformation is scored based on a scoring function that estimates the binding free energy. The results provide insights into the binding affinity (often reported in kcal/mol) and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. niscpr.res.in

| Docking Output | Interpretation |

|---|---|

| Binding Energy/Affinity (kcal/mol) | A lower (more negative) value indicates a stronger, more favorable binding interaction between the ligand and the protein. |

| Interaction Analysis | Identifies key amino acid residues in the protein's active site that interact with the ligand. |

| Types of Interactions | Details the specific non-covalent bonds formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. |

| Binding Pose | The predicted 3D orientation of the ligand within the binding site, which is crucial for understanding the mechanism of action. |

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. This technique is used to assess the conformational flexibility of this compound and to evaluate the stability of its potential complexes with biological targets. researchgate.net

An MD simulation typically begins with the system (e.g., the ligand-protein complex predicted by docking) solvated in a box of water molecules and ions to mimic physiological conditions. The system is then subjected to energy minimization, followed by heating and equilibration phases, before a final production run that can span nanoseconds to microseconds. researchgate.net Analysis of the simulation trajectory can reveal:

Conformational Stability: By monitoring the Root Mean Square Deviation (RMSD) of the molecule's backbone atoms over time, one can assess whether the molecule and its complex remain stable.

Flexibility: The Root Mean Square Fluctuation (RMSF) of individual atoms or residues can identify which parts of the molecule or protein are most flexible or rigid.

Binding Free Energy: Advanced methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to the trajectory to calculate a more accurate estimation of the binding free energy. researchgate.net

Theoretical Predictions of Molecular Behavior and Modifications

Theoretical predictions can inform several areas:

Reactivity Hotspots: MEP maps and frontier orbital analysis identify the most reactive sites on the molecule, predicting how it will interact with other reagents or biological molecules. niscpr.res.in

Structure-Activity Relationships (SAR): By computationally modifying the structure of this compound—for example, by changing the ethoxy group to another alkyl group or adding substituents to the benzene (B151609) ring—researchers can predict how these changes will affect its electronic properties and binding affinity to a target. This in silico SAR analysis can prioritize which novel derivatives are most promising to synthesize and test experimentally.

Pharmacokinetic Properties: Computational models can predict drug-likeness properties, such as lipophilicity (logP) and polar surface area (TPSA), which are important for absorption, distribution, metabolism, and excretion (ADME) in a biological system. nih.gov Studies on benzoic acid derivatives often include such evaluations to assess their potential as pharmaceutical candidates. nih.gov

Through these integrated computational approaches, a comprehensive theoretical profile of this compound can be constructed, providing a solid foundation for further experimental investigation.

Chemical Reactivity, Derivatization, and Transformation Studies of 3 2 Ethoxy 2 Oxoethoxy Benzoic Acid

Oxidation Reactions and Product Characterization

The oxidation of 3-(2-ethoxy-2-oxoethoxy)benzoic acid can proceed at different positions depending on the oxidizing agent and reaction conditions. The ether linkage in the side chain is susceptible to oxidation, which can lead to cleavage of the C-O bond. For instance, strong oxidizing agents can potentially cleave the ether linkage, leading to the formation of 3-hydroxybenzoic acid derivatives.

Moreover, the methylene (B1212753) group adjacent to the ether oxygen is activated and can be a target for oxidation. The oxidation of phenoxyacetic acids, which are structurally related, has been shown to yield products such as p-benzoquinone upon treatment with reagents like imidazolium (B1220033) dichromate. jocpr.com While specific studies on this compound are not extensively documented, analogous reactions suggest that oxidation could lead to the formation of various hydroxylated or cleaved products. The characterization of such products would typically involve spectroscopic techniques like NMR, IR, and mass spectrometry to elucidate their structures.

| Oxidizing Agent | Potential Product(s) | Reaction Conditions |

| Strong Oxidants (e.g., KMnO4, CrO3) | 3-Hydroxybenzoic acid derivatives, ring-opened products | Acidic or basic medium, elevated temperatures |

| Milder Oxidants (e.g., Imidazolium dichromate) | Hydroxylated aromatic ring, side-chain oxidation products | Acetic acid-water medium |

Reduction Reactions and Functional Group Transformations

The reduction of this compound offers pathways to various functional group transformations. Both the carboxylic acid and the ester groups can be reduced, typically with metal hydride reagents. The selective reduction of one group over the other can be achieved by careful choice of the reducing agent and reaction conditions.

For example, strong reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both the carboxylic acid and the ester to their corresponding primary alcohols, yielding 3-(2-hydroxyethoxy)benzyl alcohol. wikipedia.orglibretexts.org Milder reagents, such as sodium borohydride (B1222165) (NaBH4), are generally not strong enough to reduce carboxylic acids but can reduce esters, albeit slowly. wikipedia.org However, the use of diisobutylaluminum hydride (DIBAL-H) at low temperatures is a well-established method for the partial reduction of esters to aldehydes. libretexts.orgyoutube.com Therefore, treatment of this compound with DIBAL-H could potentially yield 3-(2-oxoethoxy)benzoic acid or further reduced products depending on the stoichiometry. Electrochemical methods have also been employed for the reduction of benzoic acid esters. rsc.org

| Reducing Agent | Target Functional Group | Product |

| Lithium Aluminum Hydride (LiAlH4) | Carboxylic acid and Ester | 3-(2-Hydroxyethoxy)benzyl alcohol |

| Sodium Borohydride (NaBH4) | Ester (slowly) | 3-(2-Hydroxyethoxy)benzoic acid |

| Diisobutylaluminum hydride (DIBAL-H) | Ester | 3-(2-Oxoethoxy)benzoic acid |

Substitution Reactions on the Aromatic Core and Side Chains

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The carboxylic acid group is a deactivating, meta-directing group, while the alkoxy group (-OCH2COOEt) is an activating, ortho-, para-directing group. wikipedia.org

Given the opposing directing effects, the outcome of electrophilic substitution can be complex, potentially leading to a mixture of products. However, the activating nature of the alkoxy group would likely favor substitution at the positions ortho and para to it (positions 2, 4, and 6). The deactivating effect of the carboxyl group would disfavor substitution at the positions ortho and para to it (positions 2, 4, and 6). Therefore, substitution is most likely to occur at the positions activated by the ether linkage and not strongly deactivated by the carboxyl group. Nitration and halogenation are common examples of such reactions. doubtnut.com For instance, nitration would likely introduce a nitro group at the positions ortho or para to the ether group.

| Reaction | Reagent | Expected Major Product(s) |

| Nitration | HNO3/H2SO4 | 3-(2-Ethoxy-2-oxoethoxy)-4-nitrobenzoic acid and/or 3-(2-Ethoxy-2-oxoethoxy)-6-nitrobenzoic acid |

| Bromination | Br2/FeBr3 | 3-(2-Ethoxy-2-oxoethoxy)-4-bromobenzoic acid and/or 3-(2-Ethoxy-2-oxoethoxy)-6-bromobenzoic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl3 | Likely complex mixture due to deactivation by the carboxyl group |

Esterification and Amidation Pathways Involving the Carboxyl Group

The carboxylic acid functionality of this compound readily undergoes esterification and amidation reactions. Esterification is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction, known as Fischer esterification, is a reversible process. libretexts.orgyoutube.comyoutube.com

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This transformation often requires the activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. wikipedia.org The resulting acid chloride is then reacted with an amine. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct amidation of the carboxylic acid with an amine. google.com

| Reaction | Reagents | Product Type |

| Esterification | Alcohol (R'OH), Acid catalyst (e.g., H2SO4) | This compound ester |

| Amidation (via acid chloride) | 1. SOCl2 or (COCl)22. Amine (R'R''NH) | 3-(2-Ethoxy-2-oxoethoxy)benzamide |

| Amidation (direct coupling) | Amine (R'R''NH), Coupling agent (e.g., DCC) | 3-(2-Ethoxy-2-oxoethoxy)benzamide |

Other Key Chemical Transformations and Synthetic Utilities

Beyond the primary reactions of its functional groups, this compound can be utilized in other significant chemical transformations. Decarboxylation of the benzoic acid moiety can be achieved under certain conditions, typically at high temperatures or in the presence of a catalyst, to yield the corresponding substituted benzene (B151609) derivative. nih.govnist.gov The presence of activating groups can facilitate this process.

The synthetic utility of this compound lies in its potential as a bifunctional building block. The distinct reactivity of the carboxylic acid and the ester group allows for sequential modifications, enabling the construction of more complex molecules. For example, the carboxylic acid can be converted to an amide, and subsequently, the ester can be hydrolyzed or reduced to introduce further diversity. This makes this compound a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials with tailored properties.

| Transformation | Reagents/Conditions | Resulting Structure | Synthetic Utility |

| Decarboxylation | Heat, Copper catalyst | Ethyl (phenoxy)acetate | Removal of the carboxyl group |

| Hydrolysis of Ester | Aqueous acid or base | 3-(Carboxymethoxy)benzoic acid | Access to a dicarboxylic acid |

| Sequential Functionalization | 1. Amidation of COOH2. Reduction of Ester | N-substituted-3-(2-hydroxyethoxy)benzamide | Creation of multifunctional molecules |

Role of 3 2 Ethoxy 2 Oxoethoxy Benzoic Acid As a Synthetic Intermediate in Complex Molecule Construction

Applications in Organic Synthesis as a Building Block

In the field of organic synthesis, 3-(2-Ethoxy-2-oxoethoxy)benzoic acid is utilized as a fundamental building block. Chemical suppliers categorize compounds like this as essential starting materials for constructing more elaborate molecular frameworks. The term "building block" refers to a molecule that introduces a specific, pre-functionalized segment into a target structure. The utility of benzoic acid and its derivatives as building blocks is well-established for creating a variety of other derivatives, including benzoyl chloride, benzoates, and esters, which are themselves intermediates for dyes, fragrances, and pharmaceuticals. annexechem.com

The dual functionality of this compound is key to its application. The carboxylic acid group can readily undergo reactions such as esterification, amidation, or conversion to an acyl chloride. The ethyl ester group offers another site for reactions like hydrolysis or transesterification. This allows chemists to selectively react one part of the molecule while preserving the other for subsequent steps, a crucial strategy in the total synthesis of complex natural products and other target molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H12O5 |

| Molecular Weight | 224.21 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 1016826-94-0 nih.gov |

| Canonical SMILES | CCOC(=O)COC1=CC=CC(=C1)C(=O)O nih.gov |

| InChIKey | MMOFOGZKRRPULJ-UHFFFAOYSA-N nih.gov |

Precursor for Advanced Organic Compounds

As a precursor, this compound is a starting material for the formation of advanced organic compounds, particularly within the pharmaceutical industry. Benzoic acid derivatives are foundational to the synthesis of a wide range of active pharmaceutical ingredients (APIs). nbinno.comshreemlifesciences.com For instance, related ethoxybenzoic acid structures serve as intermediates in the production of non-steroidal anti-inflammatory drugs (NSAIDs). nbinno.com The specific arrangement of functional groups in this compound makes it a candidate for synthesizing targeted therapeutic agents.

Research into novel enzyme inhibitors and neuroprotective agents frequently employs benzoic acid derivatives as the core structure. nih.govnih.gov The synthesis of these complex molecules involves modifying the benzoic acid core to achieve specific biological activity. The carboxylic acid handle of this compound allows it to be coupled with other molecules, such as amines or alcohols, to build the larger, more complex structures required for biologically active compounds.

Utilization in the Preparation of Specialty Chemicals

The application of benzoic acid derivatives extends to the creation of specialty chemicals, a category that includes materials with specific functions, such as dyes, polymers, and electronic materials. nbinno.comontosight.ai The aromatic core of this compound is a chromophore that can be modified to produce dyes and pigments. nbinno.com

In polymer science, related benzoic acid compounds are used as monomers for producing materials like polyesters and polycarbonates. nbinno.com The bifunctional nature of this compound allows it to act as a monomer in polymerization reactions, where the carboxylic acid and the ester group (after hydrolysis) can form linkages to create a polymer chain. Furthermore, benzoic acid derivatives are crucial intermediates in the synthesis of high-purity organic compounds used in electronic applications, such as Organic Light-Emitting Diodes (OLEDs). nbinno.com

Strategic Incorporation into Novel Molecular Architectures

The design of novel molecular architectures often relies on intermediates that offer precise control over the final structure's geometry and functionality. The distinct reactivity of the carboxylic acid and ester groups in this compound allows for its strategic and directional incorporation into larger assemblies. For example, the synthesis of complex 1,3,4-oxadiazole (B1194373) dimers has been achieved starting from substituted benzoic acids. sphinxsai.com

This strategic potential is evident in the development of multi-target drugs, where a central scaffold, often derived from a compound like benzoic acid, is elaborated with different functional groups to interact with multiple biological targets simultaneously. nih.gov The defined substitution pattern (meta-position) of the functional groups on the benzene (B151609) ring of this compound provides a specific spatial arrangement that chemists can exploit to create molecules with unique three-dimensional shapes, which is critical for applications in medicinal chemistry and materials science. nih.govpreprints.org

Future Research Directions and Open Questions in the Chemical Synthesis and Study of 3 2 Ethoxy 2 Oxoethoxy Benzoic Acid

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of 3-(2-Ethoxy-2-oxoethoxy)benzoic acid likely involves the Williamson ether synthesis, a reliable and long-standing method for forming ether linkages. wikipedia.org This would typically involve the reaction of a salt of 3-hydroxybenzoic acid with an ethyl haloacetate. However, in line with the growing emphasis on green chemistry, future research should focus on developing more sustainable and efficient synthetic protocols.

Key areas for exploration include:

Microwave-Assisted Synthesis: Investigating the use of microwave irradiation could significantly reduce reaction times and potentially increase yields compared to conventional heating methods. wjpmr.com

Phase-Transfer Catalysis: The application of phase-transfer catalysts could enhance the reaction rate and efficiency, particularly when dealing with reactants of differing solubilities, allowing for the use of more environmentally benign solvent systems. numberanalytics.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound would be a significant step towards a more sustainable industrial production.

Alternative Alkylating Agents: Exploring the use of less hazardous and more sustainable alkylating agents, such as diethyl carbonate, in place of traditional ethyl halides would align with green chemistry principles. acs.orgresearchgate.net

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthesis Strategy | Potential Advantages | Research Focus |

| Microwave-Assisted Williamson Ether Synthesis | Reduced reaction time, improved energy efficiency | Optimization of reaction parameters (temperature, time, power) |

| Phase-Transfer Catalysis | Enhanced reaction rates, use of greener solvents | Screening of various phase-transfer catalysts and solvent systems |

| Continuous Flow Synthesis | Improved safety and scalability, precise process control | Reactor design, optimization of flow rates and residence times |

| Green Alkylating Agents | Reduced toxicity and environmental impact | Catalyst development for activating less reactive alkylating agents |

Exploration of Advanced Catalytic Systems for Transformations

Beyond the synthesis of the parent compound, its subsequent transformations are crucial for creating a diverse range of derivatives. Future research should explore the use of advanced catalytic systems to achieve these transformations with high selectivity and efficiency.

Promising avenues for investigation include:

Homogeneous Catalysis: The use of well-defined transition metal catalysts, for instance, palladium or copper complexes, could facilitate a variety of cross-coupling reactions to modify the aromatic ring. inventivapharma.com

Heterogeneous Catalysis: Developing solid-supported catalysts, such as metal-exchanged montmorillonite (B579905) clays (B1170129) or functionalized resins, offers the benefits of easy separation and reusability, contributing to more sustainable processes. rsc.orgresearchgate.net For instance, solid acid catalysts could be explored for selective esterification or transesterification reactions involving the carboxylic acid group.

Biocatalysis: The use of enzymes as catalysts presents an attractive green alternative, offering high selectivity under mild reaction conditions. Lipases, for example, could be investigated for the selective hydrolysis or esterification of the ethyl ester group.

Deeper Elucidation of Reaction Mechanisms through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms is paramount for optimizing synthetic routes and controlling product outcomes. While the general mechanism of reactions like the Williamson ether synthesis is known, a detailed investigation specific to this compound is warranted.

Future research should employ a combination of advanced techniques:

In-situ Spectroscopic Monitoring: Techniques such as in-situ FTIR and NMR spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products, offering valuable insights into the reaction kinetics and mechanism.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the reaction pathway, determine transition state energies, and predict the influence of different catalysts and substituents on the reaction outcome. researchgate.net Such studies can help in the rational design of more efficient catalytic systems.

Kinetic Studies: Detailed kinetic analysis of the synthetic reactions can help to determine the rate-determining steps and provide a quantitative understanding of the reaction mechanism.

Design and Synthesis of Chemically Diverse Derivatives for Specific Applications

The structural scaffold of this compound offers multiple points for chemical modification, allowing for the design and synthesis of a wide array of derivatives with potentially valuable applications. Phenoxyacetic acid and benzoic acid derivatives are known to exhibit a range of biological activities, including anti-inflammatory, herbicidal, and anticancer properties. jetir.orgmdpi.compreprints.org

Future research should focus on the systematic design and synthesis of derivatives by modifying:

The Carboxylic Acid Group: Conversion of the carboxylic acid to esters, amides, or other functional groups can significantly alter the molecule's physicochemical properties and biological activity.

The Ethyl Ester Group: Hydrolysis of the ethyl ester to the corresponding carboxylic acid would yield a dicarboxylic acid derivative, while transesterification with different alcohols could introduce a variety of ester functionalities.

The Aromatic Ring: Introduction of various substituents onto the benzene (B151609) ring through electrophilic aromatic substitution or cross-coupling reactions could lead to a diverse library of compounds for screening in different applications. For example, the introduction of halogen atoms or nitro groups could serve as handles for further functionalization.

The systematic exploration of these derivatives, guided by computational docking studies and quantitative structure-activity relationship (QSAR) models, could lead to the discovery of novel compounds with specific and enhanced functionalities.

Q & A

Q. What are the established synthetic routes for 3-(2-Ethoxy-2-oxoethoxy)benzoic acid?

A common method involves acid-catalyzed rearrangement of substituted oxirane derivatives. For example, reacting (3-(2-nitroaryl)oxiran-2-yl)methanones under acidic conditions yields 2-(2-oxo-2-arylacetamido)benzoic acid derivatives. Purification is achieved via recrystallization using acetic acid or acetone washes . Alternative approaches may employ directed ortho-metalation of benzoic acid precursors to introduce functional groups regioselectively, though this requires precise control of reaction conditions .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Growing high-quality crystals (e.g., light-yellow plates from ethanol, dimensions ~0.73 × 0.24 × 0.19 mm) .

- Collecting diffraction data (MoKα radiation, λ = 0.71073 Å, 296 K) and refining using SHELXL .

- Finalizing parameters: triclinic P1 space group, unit cell dimensions (e.g., a = 4.8774 Å, b = 9.470 Å, c = 12.719 Å) .

Q. What spectroscopic techniques validate the compound’s purity and structure?

- NMR : Confirm ethoxy and carbonyl group positions via H (δ ~4.3 ppm for OCHCH) and C (δ ~170 ppm for C=O) signals.

- FT-IR : Identify key stretches (e.g., O-H at ~2500–3000 cm, C=O at ~1700 cm) .

- Mass spectrometry : Verify molecular weight (e.g., m/z 237.21 for [M+H]) .

Advanced Research Questions

Q. How do computational methods aid in predicting reactivity or intermolecular interactions?

Density Functional Theory (DFT) can model hydrogen-bonding networks and electron density distribution. For example, Hirshfeld surface analysis of related benzoic acid derivatives reveals that O-H···O and C-H···O interactions contribute >60% to crystal packing . Molecular docking may predict binding affinities for pharmacological targets, such as cyclooxygenase enzymes .

Q. What challenges arise in resolving contradictory crystallographic data?

Discrepancies in hydrogen-bond geometry (e.g., bond lengths or angles) may stem from:

- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twin laws .

- Disorder : Apply PART/SADI restraints for overlapping atoms .

- Data quality : Ensure high-resolution (<1.0 Å) data to minimize R-factor deviations .

Q. How do solvent and temperature affect crystallization outcomes?

- Solvent polarity : Non-polar solvents (e.g., hexane) yield smaller crystals, while polar solvents (e.g., ethanol) promote larger, high-quality crystals .

- Temperature : Slow cooling (0.5°C/min) from 296 K reduces lattice defects. Elevated temperatures may induce polymorphic transitions .

Q. What mechanistic insights explain the compound’s potential bioactivity?

- Enzyme inhibition : The ethoxy-oxoethoxy moiety may act as a Michael acceptor, covalently binding to cysteine residues in enzymes like COX-2 .

- Anti-inflammatory activity : Derivatives with similar structures show reduced IL-6 and TNF-α production in murine macrophages (IC ~10–50 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.